An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorohexane
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dichlorohexane. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may utilize this compound as a chemical intermediate or building block. This document details the compound's structural and physical characteristics, chemical reactivity, and provides insights into its synthesis and stereochemistry. While 2,3-dichlorohexane is not typically involved in biological signaling pathways, this guide outlines its known chemical reaction pathways, including nucleophilic substitution and elimination reactions.
Introduction
2,3-Dichlorohexane is a halogenated derivative of hexane, an organic compound with the chemical formula C₆H₁₂Cl₂.[1] It is a colorless liquid at room temperature and is characterized by the presence of two chlorine atoms attached to the second and third carbon atoms of the hexane chain.[1] This substitution pattern introduces two chiral centers, leading to the existence of stereoisomers. The presence of the chlorine atoms significantly influences the molecule's polarity and reactivity compared to its parent alkane, hexane. This guide will delve into the specific physical and chemical properties of 2,3-dichlorohexane, providing quantitative data, outlining key reactions, and discussing its synthesis.
Physical Properties
The physical properties of 2,3-dichlorohexane are summarized in the table below. These properties are crucial for its handling, storage, and use in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂Cl₂ | [2][3][4][5] |
| Molecular Weight | 155.07 g/mol | [3][5] |
| Boiling Point | 162.25 °C (435.4 K) | [6] |
| Melting Point | -64.5 °C (208.65 K) | [6] |
| Density | 1.0527 g/cm³ (estimate) | [7] |
| CAS Number | 54305-87-2 | [2][3][5] |
Chemical Properties and Reactivity
The chemical behavior of 2,3-dichlorohexane is primarily dictated by the two carbon-chlorine bonds. These bonds are polar, with the carbon atoms bearing a partial positive charge, making them susceptible to attack by nucleophiles. The presence of hydrogen atoms on the carbon atoms adjacent to the C-Cl bonds also allows for elimination reactions.
Nucleophilic Substitution
2,3-Dichlorohexane can undergo nucleophilic substitution reactions, where a nucleophile replaces one or both of the chlorine atoms.[1] The reaction mechanism (Sₙ1 or Sₙ2) will depend on the structure of the substrate (secondary alkyl halide), the nature of the nucleophile, the leaving group, and the solvent.[8] For a secondary halide like 2,3-dichlorohexane, both Sₙ1 and Sₙ2 mechanisms are possible and often compete.[8]
A typical example is the reaction with a hydroxide ion (e.g., from sodium hydroxide) to form the corresponding diol, 2,3-hexanediol.
Caption: SN2 reaction of 2,3-dichlorohexane with a hydroxide nucleophile.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, 2,3-dichlorohexane can undergo elimination reactions to form alkenes.[1] The most common mechanism for this reaction with a secondary halide is the E2 (bimolecular elimination) mechanism, which is a one-step process.[9] The regioselectivity of the elimination (i.e., which alkene isomer is formed) is governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product.[10][11][12]
For example, reaction with a strong base like sodium ethoxide can lead to the formation of 2-chloro-2-hexene and other isomeric products.
Caption: E2 elimination reaction of 2,3-dichlorohexane.
Stereochemistry
2,3-Dichlorohexane has two chiral centers at carbons 2 and 3. This gives rise to a maximum of 2ⁿ = 4 stereoisomers, where n is the number of chiral centers.[13] These stereoisomers exist as two pairs of enantiomers: (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). The (2R, 3S) and (2S, 3R) pair are diastereomers of the (2R, 3R) and (2S, 3S) pair.[14]
Synthesis
The primary method for the synthesis of 2,3-dichlorohexane is through the free-radical chlorination of hexane.[1] This reaction is typically initiated by UV light and proceeds via a chain mechanism involving initiation, propagation, and termination steps.[15][16][17] However, this method often leads to a mixture of mono- and polychlorinated isomers, making the isolation of pure 2,3-dichlorohexane challenging.[18]
Caption: Free-radical chlorination of hexane.
Experimental Protocols
General Procedure for Free-Radical Chlorination of an Alkane
Caution: This reaction should be performed in a well-ventilated fume hood, as chlorine gas is toxic and corrosive.
-
Apparatus Setup: A reaction flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer is assembled. The outlet of the condenser is connected to a gas trap containing a solution of sodium hydroxide to neutralize excess chlorine.
-
Reaction: The alkane (e.g., hexane) is placed in the reaction flask. While stirring, chlorine gas is bubbled through the liquid under irradiation with a UV lamp. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Workup: After the reaction is complete (as determined by GC analysis or cessation of HCl evolution), the reaction mixture is washed with a dilute solution of sodium bicarbonate to remove residual HCl, followed by washing with water.
General Procedure for Gas Chromatography (GC) Analysis
GC is a suitable technique for analyzing the purity of 2,3-dichlorohexane and for monitoring the progress of its reactions.[20]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) detector is used. A capillary column with a non-polar stationary phase (e.g., DB-1 or HP-5) is typically suitable for separating halogenated hydrocarbons.[21][22][23][24]
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
-
Analysis: A small volume of the sample is injected into the GC. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of all components.
-
Data Analysis: The retention times and peak areas of the components are used to identify and quantify the compounds in the mixture.
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dichlorohexane is expected to show characteristic absorptions for C-H and C-Cl bonds.
-
C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹.
-
C-H bending: Absorptions in the fingerprint region (below 1500 cm⁻¹).
-
C-Cl stretching: Strong absorptions in the range of 600-800 cm⁻¹.[14][20][25] The exact position will depend on the conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, diastereotopic protons. The protons on carbons 2 and 3, being attached to the chlorine-bearing carbons, would be expected to resonate downfield (higher ppm) compared to the other alkyl protons. Spin-spin coupling between adjacent protons would lead to complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the hexane chain. The signals for carbons 2 and 3 would be shifted downfield due to the deshielding effect of the attached chlorine atoms.
Mass Spectrometry (MS)
The mass spectrum of 2,3-dichlorohexane would be expected to show a molecular ion peak (M⁺) at m/z 154 (for the ³⁵Cl isotopes).[26] Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), there will be characteristic M+2 and M+4 peaks.[27] Fragmentation patterns would likely involve the loss of a chlorine atom (M-35), an HCl molecule (M-36), and various alkyl fragments.[26][28][29][30]
Safety and Handling
2,3-Dichlorohexane is a halogenated hydrocarbon and should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) is not widely available, related compounds like dichloroethanes are known to be flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.[25][31] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2,3-Dichlorohexane is a vicinal dihaloalkane with a range of interesting chemical properties stemming from the presence of two chlorine atoms on adjacent carbons. Its stereochemistry and reactivity in nucleophilic substitution and elimination reactions make it a potentially useful, albeit not widely documented, building block in organic synthesis. This guide has summarized the available information on its physical and chemical properties, synthesis, and expected spectral characteristics, providing a foundation for researchers and professionals working with this and similar compounds. Further research is needed to fully characterize its spectral properties and to develop detailed, optimized experimental protocols for its synthesis and reactions.
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